molecular formula C30H50O3 B12427317 (+)-Rubiarbonol B; Rubianol h

(+)-Rubiarbonol B; Rubianol h

Cat. No.: B12427317
M. Wt: 458.7 g/mol
InChI Key: PZBGHZIQCYOWLL-ALQMSKAISA-N
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Description

(+)-Rubiarbonol B, also known as Rubianol h, is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as anthraquinones, which are characterized by their distinctive three-ring structure. Anthraquinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Rubiarbonol B typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Anthraquinone Core: This step involves the cyclization of a suitable precursor to form the anthraquinone core structure.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired structure of (+)-Rubiarbonol B.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of (+)-Rubiarbonol B may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(+)-Rubiarbonol B undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert (+)-Rubiarbonol B into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

(+)-Rubiarbonol B has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: (+)-Rubiarbonol B is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (+)-Rubiarbonol B involves its interaction with various molecular targets and pathways. It is known to:

    Inhibit Enzymes: The compound can inhibit certain enzymes involved in cell proliferation and survival.

    Induce Apoptosis: (+)-Rubiarbonol B can trigger programmed cell death (apoptosis) in cancer cells.

    Modulate Signaling Pathways: It affects key signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

(+)-Rubiarbonol B is compared with other anthraquinones, such as:

    Emodin: Known for its laxative and anticancer properties.

    Aloe-emodin: Exhibits strong antimicrobial and anticancer activities.

    Chrysophanol: Used for its anti-inflammatory and antimicrobial effects.

The uniqueness of (+)-Rubiarbonol B lies in its specific structural features and the distinct biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol

InChI

InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28+,29+,30-/m1/s1

InChI Key

PZBGHZIQCYOWLL-ALQMSKAISA-N

Isomeric SMILES

CC(C)C1CC(C2[C@]1(CC[C@@]3([C@@]2(CC=C4C3C(CC5[C@@]4(CCC(C5(C)C)O)C)O)C)C)C)O

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O

Origin of Product

United States

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